Home > Products > Screening Compounds P2715 > N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide - 1171425-05-0

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide

Catalog Number: EVT-2897707
CAS Number: 1171425-05-0
Molecular Formula: C15H19N3O3S
Molecular Weight: 321.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-2-[(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyleneamino]benzamide []

Compound Description: (E)-2-[(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyleneamino]benzamide is a compound characterized by a 1,3-dimethyl-pyrazol-5-yl group linked to a benzamide moiety via a methylene bridge and an imine bond. This compound exhibits an intramolecular N—H⋯N hydrogen bond forming an S(6) ring. In its crystal structure, inversion dimers linked by pairs of N—H⋯O hydrogen bonds create R 2 2(8) loops. []

CDPPB [3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide] [, , , ]

Compound Description: CDPPB (3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) is a centrally active, positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). It exhibits an EC50 value of 77 ± 15 nM in potentiating mGluR5-mediated responses in cortical astrocytes and a Ki value of 3760 ± 430 nM in displacing [3H]methoxyPEPy binding in membranes of cultured HEK-293 cells expressing rat mGluR5. [] Studies indicate that CDPPB binds to the same allosteric site as the negative allosteric modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP) and requires this interaction for its potentiation of mGluR5 responses. [] CDPPB has also been shown to reduce the incidence of seizures in fragile X syndrome models, highlighting its potential therapeutic utility. []

4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) []

Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5, exhibiting a Ki of 156 ± 29 nM and an EC50 of 9.6 ± 1.9 nM in binding and functional assays, respectively. [] It represents an optimized analog of CDPPB with improved potency due to the combination of specific substitutions on both the pyrazole and benzamide rings.

1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols []

Compound Description: This group of compounds represents a series of potential antipsychotic agents. The lead compound, 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, exhibits antipsychotic-like activity in behavioral animal tests without binding to dopamine D2 receptors in vitro. [] Structure-activity relationship studies within this series revealed that maximal activity is achieved with methyl groups at positions 1 and 3 on the pyrazole ring and a 3-chloro substituent on the phenyl ring. []

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol []

Compound Description: This compound, identified as a potent analog within the 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ol series, inhibits conditioned avoidance responding in rats and monkeys. Notably, unlike many antipsychotic drugs, it does not elicit dystonic movements in a primate model of antipsychotic-induced extrapyramidal side effects. []

8-(1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethylxanthine []

Compound Description: This compound is a high-affinity (Ki = 1 nM) antagonist of the A2B adenosine receptor (AdoR) with excellent selectivity over other AdoR subtypes. It represents a lead compound in a series of 8-(C-4-pyrazolyl) xanthines designed for the potential treatment of asthma. []

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide []

Compound Description: This compound features a pyrazolo[3,4-b]pyridine system with a benzamide substituent, synthesized via a microwave-assisted reaction. [] The structure is characterized by a nearly planar pyrazolo[3,4-b]pyridine core with deviations observed for the carbon atoms carrying the benzamido and oxo substituents. []

2-Substituted 2,3-Dihydro-3,3-dimethyl-1H-isoindol-1-ones []

Compound Description: This group of compounds, prepared through a hydriodic acid-mediated cyclization of α-substituted secondary 2-ethenylbenzamides, contains an isoindol-1-one core with a 3,3-dimethyl substitution pattern. []

3,3-Disubstituted (E)-1-(Arylimino)-1,3-dihydroisobenzofurans []

Compound Description: This class of compounds, prepared similarly to the 2-substituted 2,3-dihydro-3,3-dimethyl-1H-isoindol-1-ones, features a 1,3-dihydroisobenzofuran core with a 3,3-disubstitution pattern and an arylimino substituent. []

N-(Benzothiazol-2-yl) Benzamide Derivatives []

Compound Description: This group of compounds, designed as potential allosteric activators of human glucokinase, consists of N-(benzothiazol-2-yl) benzamide derivatives bearing various substituents on the benzamide ring. []

1,3-Dimethylisochromeno[4,3-c]pyrazol-5(1H)-one []

Compound Description: This tricyclic compound is a potential benzodiazepine receptor ligand synthesized through an unconventional transformation of benzendiazonium hydrogen sulfates. []

1,3-Disubstituted 8-(1-Benzyl-1H-pyrazol-4-yl)xanthines []

Compound Description: This series of compounds, featuring a xanthine core linked to a 1-benzyl-1H-pyrazol-4-yl group, was explored for identifying high-affinity and selective A2B AdoR antagonists. [] Structure-activity relationship studies revealed that electron-withdrawing groups on the benzyl ring, specifically fluorine or trifluoromethyl at the meta-position, enhance selectivity for A2B AdoR while maintaining high affinity. []

Cationic Iridium Complexes with 5-Phenyl-1H-1,2,4-triazole Type Cyclometalating Ligands []

Compound Description: This group of cationic iridium complexes, incorporating 5-phenyl-1H-1,2,4-triazole (phtz) type cyclometalating ligands, was designed for achieving blue-shifted emission in light-emitting electrochemical cells. [] Specifically, the complex [Ir(dphtz)2(bpy)]PF6 (where dphtz = 1-(2,6-dimethylphenyl)-3-methyl-5-phenyl-1H-1,2,4-triazole and bpy = 2,2'-bipyridine) emits efficient yellow light in solution and green light in rigid films. []

Venetoclax and its Metabolites []

Compound Description: Venetoclax (ABT-199) is a Bcl-2 protein inhibitor used for treating hematologic malignancies. [] Its primary metabolic pathway involves oxidation on the dimethyl cyclohexenyl moiety followed by sulfation and/or nitro reduction. [] A significant human metabolite, M27, is formed by CYP3A4-mediated oxidation and cyclization. []

3,3'-Difluorobenzaldazine [, ]

Compound Description: 3,3'-Difluorobenzaldazine is a positive allosteric modulator of mGluR5. [] It has shown anti-inflammatory activity in vitro and is considered a potential lead compound for the development of mGluR5 potentiators for treating traumatic brain injury. [] Studies suggest that 3,3'-difluorobenzaldazine interacts with the same allosteric site as the negative allosteric modulator MPEP on mGluR5. []

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) []

Compound Description: VU-29 is a highly potent analog of CDPPB, exhibiting selective potentiation of mGluR5-mediated responses in midbrain neurons without affecting mGluR1. [] It binds to the same allosteric site as MPEP, and its activity is sensitive to mutations at this site. []

(S)-2-(4-Fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476) []

Compound Description: Ro 67-7476 is a positive allosteric modulator of mGluR1, known to enhance glutamate-induced responses at this receptor subtype. []

Ethyl Diphenylacetylcarbamate (Ro 01-6128) []

Compound Description: Ro 01-6128 is another positive allosteric modulator of mGluR1, contributing to the understanding of allosteric modulation mechanisms at this receptor subtype. []

Butyl (9H-Xanthene-9-carbonyl)carbamate (Ro 67-4853) []

Compound Description: Ro 67-4853, like Ro 67-7476 and Ro 01-6128, acts as a positive allosteric modulator of mGluR1, contributing to the growing knowledge of mGluR1 pharmacology and the potential for developing subtype-selective allosteric modulators. []

5-(4-(Benzyloxy)-3-chlorobenzylidene)dihydro-2-thioxopyrimidine-4,6(1H,5H)-dione (MDG 548) []

Compound Description: MDG 548 is a novel PPARγ agonist identified through an integrated virtual screening approach. [] It exhibits high-affinity competitive binding to the PPARγ ligand-binding domain (EC50 = 215 nM) and displays agonistic activity (EC50 = 594 nM). []

3-((4-Bromophenoxy)methyl)-N-(4-nitro-1H-pyrazol-1-yl)benzamide (MDG 559) []

Compound Description: MDG 559 is another PPARγ agonist discovered through virtual screening. It binds to the PPARγ ligand-binding domain with high affinity (EC50 = 5.45 μM) and exhibits agonistic activity (EC50 = 467 nM). []

Ethyl 2-[3-Hydroxy-5-(5-methyl-2-furyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (MDG 582) []

Compound Description: MDG 582, a structurally complex PPARγ agonist identified through virtual screening, binds to the PPARγ ligand-binding domain with high affinity (EC50 = 865 nM) and exhibits agonistic activity (EC50 = 549 nM). []

2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide []

Compound Description: This aminopyrazole is a selective inhibitor of CDK5 over CDK2 in cancer cell lines. It reduces Mcl-1 levels in a concentration-dependent manner and, in combination with the Bcl-2 inhibitor navitoclax, synergistically inhibits cell growth and induces apoptosis in pancreatic cancer cell lines. []

4-(4-{[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide (Navitoclax) []

Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor used in combination with the CDK5 inhibitor 2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide to synergistically inhibit cell growth and induce apoptosis in pancreatic cancer cell lines. []

2-Methyl-6-(phenylethynyl)pyridine (MPEP) [, ]

Compound Description: MPEP is a well-known negative allosteric modulator of mGluR5, commonly used as a pharmacological tool to study the function of this receptor. [] It binds to a specific allosteric site on mGluR5, distinct from the glutamate binding site, and inhibits receptor activation. []

Properties

CAS Number

1171425-05-0

Product Name

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-3-propan-2-ylsulfonylbenzamide

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4

InChI

InChI=1S/C15H19N3O3S/c1-10(2)22(20,21)13-7-5-6-12(9-13)15(19)16-14-8-11(3)17-18(14)4/h5-10H,1-4H3,(H,16,19)

InChI Key

HBVIKLFGDVSFEN-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C(C)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.